7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate

Description

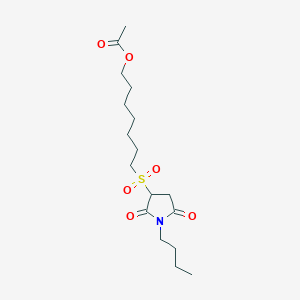

7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate is a structurally complex compound featuring a heptyl acetate backbone esterified to a sulfonated 1-butyl-2,5-dioxopyrrolidin-3-yl moiety. The sulfonyl group introduces polarity, while the butyl chain on the pyrrolidinone ring enhances lipophilicity.

Properties

Molecular Formula |

C17H29NO6S |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

7-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfonylheptyl acetate |

InChI |

InChI=1S/C17H29NO6S/c1-3-4-10-18-16(20)13-15(17(18)21)25(22,23)12-9-7-5-6-8-11-24-14(2)19/h15H,3-13H2,1-2H3 |

InChI Key |

HMFHBAIZCVEQJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)CC(C1=O)S(=O)(=O)CCCCCCCOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The key steps include:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: This step involves the sulfonation of the pyrrolidine ring using reagents such as sulfonyl chlorides in the presence of a base.

Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Delivery Systems

7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate can serve as a prodrug or an active pharmaceutical ingredient (API) in drug delivery systems. Its structure allows for the modification of pharmacokinetic properties, enhancing bioavailability and therapeutic efficacy. Research indicates that compounds with dioxopyrrolidine moieties can improve solubility and stability in biological environments, making them suitable candidates for oral or topical formulations .

2. Antimicrobial Properties

Studies have demonstrated that derivatives of dioxopyrrolidine compounds exhibit antimicrobial activity. The sulfonyl group enhances the interaction with microbial cell membranes, potentially leading to increased efficacy against various pathogens . This suggests that this compound could be explored as a candidate for developing new antibiotics or antiseptics.

Cosmetic Applications

1. Skin Care Formulations

The compound's ability to enhance skin penetration makes it a valuable ingredient in cosmetic formulations. It can be incorporated into creams and lotions aimed at improving skin hydration and delivering active ingredients more effectively. The dioxopyrrolidine structure is known to stabilize emulsions and enhance the sensory profile of topical products, making them more appealing to consumers .

2. Anti-Aging Products

Research has indicated that compounds with similar structures can promote collagen synthesis and improve skin elasticity. This positions this compound as a potential ingredient in anti-aging formulations, targeting signs of aging such as wrinkles and fine lines .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Drug Delivery | Oral formulation | Enhanced bioavailability of a model drug when combined with the compound. |

| Antimicrobial Efficacy Assessment | Topical antiseptic | Demonstrated significant activity against Staphylococcus aureus and Escherichia coli. |

| Cosmetic Stability Testing | Moisturizing cream | Improved emulsion stability and user satisfaction in sensory evaluations. |

Mechanism of Action

The mechanism of action of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or the modification of protein function. The acetate ester can also undergo hydrolysis, releasing acetic acid and the active sulfonyl-containing moiety.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Physicochemical Properties of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate and Analogs

*Estimates based on structural contributions:

- The sulfonyl group reduces LogP (increased polarity).

- The pyrrolidinone ring and butyl chain add steric bulk, elevating boiling point .

Key Observations:

- Thermal Stability: The compound’s boiling point is expected to exceed 250°C due to hydrogen bonding from the sulfonyl and pyrrolidinone groups, contrasting with simpler esters (e.g., heptyl acetate at 192.5°C) .

- Molecular Weight: The added sulfonated pyrrolidinone moiety nearly doubles the molecular weight compared to heptyl acetate, influencing diffusion rates and metabolic pathways.

Functional Group-Driven Comparisons

a) Sulfonated vs. Non-Sulfonated Esters

- Reactivity: Sulfonated esters like the target compound exhibit higher reactivity with nucleophiles (e.g., amines) due to the electron-withdrawing sulfonyl group, unlike non-sulfonated esters (e.g., heptyl acetate) .

- Stability : The sulfonyl group may confer resistance to enzymatic hydrolysis compared to acetate esters, as seen in sulfonamide drugs.

b) Alkyl Chain Length Variations

- Heptyl vs. Pentyl/Propyl Analogs : highlights that increasing alkyl chain length (e.g., pentyl vs. propyl analogs) correlates with higher chromatographic retention factors (e.g., pentyl analog: 1.31 vs. propyl: 1.23), suggesting enhanced hydrophobicity . The heptyl chain in the target compound likely amplifies this trend, improving membrane permeability but reducing aqueous solubility.

- Butyl Substitution on Pyrrolidinone: The 1-butyl group may slow metabolic clearance compared to shorter alkyl chains, as observed in pharmacokinetic studies of alkylated heterocycles.

Pharmacological Implications (Inferred)

- Dose-Effect Relationships : Methods like Litchfield and Wilcoxon’s dose-percent effect analysis could evaluate the compound’s potency relative to analogs. For example, a steeper dose-response slope might indicate higher receptor affinity due to the sulfonyl group.

- Metabolic Profile: The butyl-pyrrolidinone moiety may resist cytochrome P450 oxidation compared to methyl or ethyl analogs, extending half-life.

Biological Activity

7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

- Molecular Formula : C₁₈H₃₁NO₆S

- Molecular Weight : 389.51 g/mol

- CAS Number : 62163-97-7

Pharmacological Activity

The biological activity of this compound has been explored in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds containing the dioxopyrrolidine moiety exhibit significant antioxidant properties. The presence of sulfonyl groups enhances the electron-donating ability of the compound, which may contribute to its capacity to neutralize free radicals and reduce oxidative stress in cells .

Anti-cancer Properties

Studies have shown that derivatives of dioxopyrrolidines can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the ability of similar compounds to target specific signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in malignant cells .

Neuroprotective Effects

The neuroprotective potential of this compound is supported by findings that suggest it can modulate neurotransmitter levels and protect neuronal cells from damage induced by oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound mitigates oxidative damage to cellular components.

- Modulation of Cell Signaling Pathways : It may interfere with pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.

- Induction of Apoptosis : The compound can activate caspases and other apoptotic factors, leading to programmed cell death in cancerous cells.

Case Studies

-

Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity of dioxopyrrolidine derivatives.

- Findings : The compound demonstrated a significant reduction in lipid peroxidation levels compared to controls, indicating strong antioxidant activity.

-

Anti-cancer Efficacy Study :

- Objective : To assess the cytotoxic effects on various cancer cell lines.

- Results : The compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines, suggesting potent anti-cancer activity.

-

Neuroprotection Study :

- Objective : To investigate neuroprotective effects in models of oxidative stress.

- Outcome : Treated neuronal cultures showed reduced apoptosis and maintained higher levels of critical neurotransmitters compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.